Hedycaryol
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Overview
Description
Hedycaryol is a germacrane sesquiterpenoid.
This compound is a natural product found in Cryptomeria japonica, Thymus praecox, and other organisms with data available.
Scientific Research Applications
Isotopic Labeling and Molecular Mechanics
Hedycaryol, a sesquiterpene alcohol, plays a crucial role as a biosynthetic intermediate in the formation of eudesmols and guaiols. A significant advancement in understanding this compound involved isotopic labeling experiments, which facilitated the full NMR assignment of this compound. This was particularly challenging due to the complex molecular mechanics of its conformers. The use of isotopically labeled materials, synthesized enzymatically using a mutated plant and a bacterial enzyme, was key to accessing both enantiomers of this compound and elucidating the stereochemical course of its Cope rearrangement (Xu, Lackus, Köllner, & Dickschat, 2022).
Biosynthetic Pathways
Another study focused on the biosynthetic derivatives of this compound. It analyzed the sesquiterpenes arising from this compound, discussing the reasonings for the assignments of their absolute configurations. The study provided insights into the biosynthetic pathways, indicating that reprotonations at specific double bonds of this compound lead to the formation of different bicyclic compounds, which are significant in various biological and chemical processes (Xu & Dickschat, 2022).
Enzymatic Reactions and Organic Synthesis
Further research revealed the mechanism of terpene cyclases, particularly the class I this compound synthase, in the biosynthesis of terpenes. Structural data obtained from this study provided insights into the active site of the enzyme and identified key elements, such as a conserved helix break, that facilitate the catalysis of the 1,10 ring closure in the formation of this compound. This understanding is critical for comprehending carbocation chemistry in enzymatic reactions and could be pivotal for future applications in organic synthesis (Baer et al., 2014).
Hydrolysis and Product Formation
In another aspect, the hydrolysis of this compound was studied, revealing the origin of isomeric sesquiterpene alcohols, such as eudesmols, in the Myrtaceae family. The research highlighted that this compound undergoes hydrolysis during leaf ageing or distillation, producing these alcohols as major by-products. This insight adds to the understanding of the chemical transformations of this compound under various conditions (Cornwell, Reddy, Leach, & Wyllie, 2000).
Properties
Molecular Formula |
C15H26O |
---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
2-[(1S,3Z,7Z)-4,8-dimethylcyclodeca-3,7-dien-1-yl]propan-2-ol |
InChI |
InChI=1S/C15H26O/c1-12-6-5-7-13(2)9-11-14(10-8-12)15(3,4)16/h6,9,14,16H,5,7-8,10-11H2,1-4H3/b12-6-,13-9-/t14-/m0/s1 |
InChI Key |
SDMLCXJKAYFHQM-LIJSYYTGSA-N |
Isomeric SMILES |
C/C/1=C/CC/C(=C\C[C@H](CC1)C(C)(C)O)/C |
SMILES |
CC1=CCCC(=CCC(CC1)C(C)(C)O)C |
Canonical SMILES |
CC1=CCCC(=CCC(CC1)C(C)(C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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